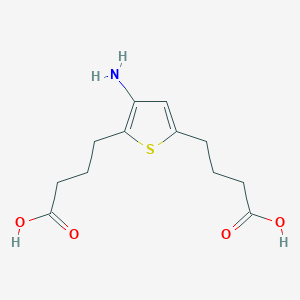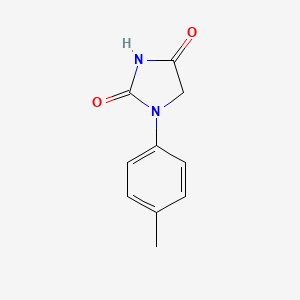![molecular formula C17H16F3NO2 B5626001 2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5626001.png)
2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features both an ethylphenoxy group and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-ethylphenol with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is 2-(3-carboxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
Reduction: The major product is 2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]ethylamine.
Substitution: The products depend on the specific substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-(3-ethylphenoxy)-N-[2-(difluoromethyl)phenyl]acetamide
- 2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]propionamide
Uniqueness
2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the ethylphenoxy and trifluoromethylphenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-12-6-5-7-13(10-12)23-11-16(22)21-15-9-4-3-8-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJQQQAAEMTNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625918.png)
![N-methyl-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5625923.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5625925.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5625945.png)

![N-ethyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5625959.png)
![2-(5-{[(cyclopropylmethyl)thio]methyl}-3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid](/img/structure/B5625965.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B5625987.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5625992.png)
acetic acid](/img/structure/B5626007.png)
![(1S*,5R*)-6-[(5-methyl-2-thienyl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626017.png)
![2,3,6-trimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-4-quinolinecarboxamide](/img/structure/B5626027.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B5626032.png)
